tert-butyl N-(1-methoxypropan-2-yl)carbamate
CAS No.: 194156-54-2
Cat. No.: VC21108004
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194156-54-2 |
|---|---|
| Molecular Formula | C9H19NO3 |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | tert-butyl N-(1-methoxypropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |
| Standard InChI Key | KRGZQPBXNUSHSW-UHFFFAOYSA-N |
| SMILES | CC(COC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(COC)NC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
Structural Features
tert-butyl N-(1-methoxypropan-2-yl)carbamate possesses a distinctive molecular architecture characterized by several key structural elements. The carbamate functionality (-NH-COO-) forms the core of the molecule, with the nitrogen bearing a 1-methoxypropan-2-yl substituent and the carbonyl oxygen connected to a tert-butyl group. This arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical behavior.
The tert-butyl group is a bulky, branched alkyl substituent that provides steric protection to the carbamate functionality. This steric hindrance affects the reactivity of the carbamate group, making it less susceptible to certain types of reactions while directing reactivity in specific ways. The tert-butyl group is also sensitive to acidic conditions, a property that makes it valuable as a protecting group in organic synthesis.
The 1-methoxypropan-2-yl substituent introduces additional functionality through the methoxy group, which can participate in various reactions and interactions. The methoxy group can act as a hydrogen bond acceptor, influencing the compound's solubility and potential interactions with biological systems. The chiral center at the propan-2-yl position adds another dimension to the compound's structural complexity, potentially leading to stereochemical considerations in its reactions and applications.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl N-(1-methoxypropan-2-yl)carbamate are fundamental to understanding its behavior in various applications. The following table provides a comprehensive overview of its key properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-(1-methoxypropan-2-yl)carbamate | |
| CAS Number | 194156-54-2 | |
| Molecular Formula | C9H19NO3 | |
| Molecular Weight | 189.25 g/mol | |
| Standard InChI | InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
| Standard InChIKey | KRGZQPBXNUSHSW-UHFFFAOYSA-N | |
| SMILES | CC(COC)NC(=O)OC(C)(C)C | |
| Canonical SMILES | CC(COC)NC(=O)OC(C)(C)C | |
| Synonyms | (2-Methoxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester | |
| PubChem Compound ID | 15326451 |
From a chemical perspective, tert-butyl N-(1-methoxypropan-2-yl)carbamate displays properties characteristic of carbamates. The carbamate group combines features of both amides and esters, influencing its reactivity patterns. It is generally stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions, particularly affecting the tert-butyl group. The presence of the methoxy group provides additional reactivity options, potentially participating in substitution and elimination reactions.
Spectroscopic Characterization
Spectroscopic techniques provide essential tools for the identification and structural confirmation of tert-butyl N-(1-methoxypropan-2-yl)carbamate. While comprehensive spectroscopic data specifically for this compound is limited in the available literature, its structural features allow for predictions of its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation of such compounds. For tert-butyl N-(1-methoxypropan-2-yl)carbamate, the ¹H NMR spectrum would typically show characteristic signals for different structural components:
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The tert-butyl group would appear as a strong singlet at approximately δ 1.4-1.5 ppm, integrating for nine protons
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The methoxy group would show a singlet at around δ 3.3-3.4 ppm, integrating for three protons
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The methyl group of the propan-2-yl moiety would appear as a doublet at approximately δ 1.1-1.2 ppm
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The NH proton of the carbamate would typically show as a broad singlet or doublet in the region of δ 4.5-5.5 ppm
In the infrared (IR) spectrum, characteristic absorption bands would include the C=O stretching vibration of the carbamate group (approximately 1680-1700 cm⁻¹) and the N-H stretching vibration (around 3300-3400 cm⁻¹). Additional bands corresponding to C-O stretching of the methoxy group and various C-H stretching and bending modes would also be present.
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of carbamates, such as the loss of the tert-butyl group (M-57) and fragmentation at the carbamate bond.
Synthesis Methods
Laboratory Synthesis
The synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate can be accomplished through several synthetic routes, with the most common approach involving the reaction of 1-methoxypropan-2-amine with a suitable tert-butyloxycarbonyl (Boc) source. This direct carbamation reaction typically employs tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) as the carbamating agent.
The reaction mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon of the carbamating agent, followed by elimination of the leaving group. When using tert-butyl chloroformate, the reaction generates hydrochloric acid as a byproduct, necessitating the presence of a base such as triethylamine or N,N-diisopropylethylamine to neutralize the acid and prevent side reactions.
A typical procedure for this synthesis would involve:
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Dissolving 1-methoxypropan-2-amine in an appropriate solvent such as dichloromethane or tetrahydrofuran
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Adding a suitable base (e.g., triethylamine) to the solution
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Cooling the reaction mixture (typically to 0-5°C) to control the exothermic reaction
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Slowly adding tert-butyl chloroformate or Boc₂O dropwise
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Allowing the reaction to warm to room temperature and stirring for several hours to ensure completion
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Workup and purification through extraction, washing, and chromatography or crystallization
Alternative synthetic approaches might include the reaction of 1-methoxypropan-2-isocyanate with tert-butanol in the presence of a catalyst, though this method is less common due to the limited availability and stability of the isocyanate starting material.
Industrial Production
For industrial-scale production of tert-butyl N-(1-methoxypropan-2-yl)carbamate, the synthetic approaches used in laboratory settings require adaptation to address challenges associated with larger scales. Industrial production typically emphasizes efficiency, safety, cost-effectiveness, and environmental considerations.
The preferred industrial synthetic route generally involves the reaction of 1-methoxypropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) rather than tert-butyl chloroformate, as the former produces carbon dioxide as a byproduct rather than hydrochloric acid, simplifying waste management and reducing equipment corrosion concerns.
Key considerations in industrial production include:
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Reaction Engineering: Continuous flow processes may be preferred over batch reactions to improve heat transfer, mixing efficiency, and process control
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Solvent Selection: Environmentally benign solvents or solvent-free conditions may be employed to reduce environmental impact and processing costs
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Catalyst Development: Specialized catalysts might be used to enhance reaction rates and selectivity
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Process Integration: Integration of synthesis, purification, and formulation steps to minimize material handling and energy consumption
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Quality Control: Implementation of robust analytical methods to ensure product purity and consistency
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Scale-up Challenges: Addressing heat transfer, mixing, and mass transfer limitations that become more significant at larger scales
Purification at industrial scale typically relies on crystallization, distillation, or chromatographic techniques optimized for large volumes, with the specific method chosen based on the purity requirements and physical properties of the compound.
Chemical Reactions and Transformations
Reactivity Profile
tert-butyl N-(1-methoxypropan-2-yl)carbamate exhibits reactivity patterns characteristic of carbamates, influenced by both the carbamate functional group and its specific substituents. The compound's reactivity can be understood by examining the behavior of its key functional components and how they interact with various reagents.
The carbamate functionality (-NH-COO-) represents a hybrid between amide and ester groups, resulting in distinctive reactivity. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, though it is less reactive than typical esters due to resonance stabilization involving the adjacent nitrogen atom. The NH group possesses weak acidity and can be deprotonated under strongly basic conditions, generating a nucleophilic nitrogen that can participate in further reactions.
The tert-butyl group serves as a protecting group for the carbamate functionality and is particularly susceptible to acid-catalyzed cleavage. This selective reactivity toward acidic conditions is exploited in deprotection reactions, where the tert-butyl group can be removed to reveal the free carbamic acid, which typically decarboxylates to yield the corresponding amine.
The methoxypropan-2-yl group introduces additional reactivity through the methoxy functionality, which can participate in substitution reactions and serve as a coordination site for Lewis acids. The methyl group on the propan-2-yl moiety is relatively unreactive under most conditions but may undergo oxidation under harsh conditions.
Common Transformations
tert-butyl N-(1-methoxypropan-2-yl)carbamate can undergo various chemical transformations, making it a versatile building block in organic synthesis. Some of the most significant transformations include:
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Acid-Catalyzed Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or hydrogen chloride results in cleavage of the tert-butyl group, generating the corresponding carbamic acid. This intermediate typically undergoes spontaneous decarboxylation to yield 1-methoxypropan-2-amine. This transformation is particularly valuable in multi-step syntheses where temporary protection of the amine functionality is required.
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Hydrolysis: Under basic conditions, the carbamate can undergo hydrolysis to release 1-methoxypropan-2-amine, carbon dioxide, and tert-butanol. This reaction typically requires harsh conditions due to the stability of the carbamate bond.
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Aminolysis: Reaction with primary or secondary amines can lead to the formation of urea derivatives through displacement of the tert-butoxy group, though this transformation typically requires elevated temperatures or catalysis.
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Alkylation: The nitrogen atom of the carbamate can be alkylated under appropriate conditions (typically using strong bases like sodium hydride followed by alkyl halides), leading to N-alkylated derivatives with altered properties and reactivity.
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Reduction: While the carbamate group is generally resistant to many reducing agents, powerful reductants such as lithium aluminum hydride (LAH) can reduce it to the corresponding N-methyl derivative of 1-methoxypropan-2-amine.
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Functional Group Transformations of the Methoxy Group: The methoxy group can be converted to other functional groups through various reactions, such as oxidation to an aldehyde or acid, or conversion to a leaving group for subsequent substitution reactions.
These transformations highlight the versatility of tert-butyl N-(1-methoxypropan-2-yl)carbamate as a synthetic intermediate and building block for the construction of more complex molecules with diverse applications.
Applications in Organic Synthesis
Protecting Group Chemistry
One of the most significant applications of tert-butyl N-(1-methoxypropan-2-yl)carbamate lies in protecting group chemistry, where it serves as a valuable tool for the temporary protection of amine functionalities during multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group is widely employed in synthetic organic chemistry due to its specific stability and reactivity profile.
The Boc group in tert-butyl N-(1-methoxypropan-2-yl)carbamate protects the amine functionality from undesired reactions while allowing selective transformations of other functional groups present in complex molecules. This selectivity is particularly valuable in the synthesis of peptides, natural products, and pharmaceuticals, where multiple functional groups must be manipulated in a controlled sequence.
Key advantages of using tert-butyl N-(1-methoxypropan-2-yl)carbamate in protecting group chemistry include:
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Stability under basic conditions and toward many nucleophiles, oxidizing agents, and reducing agents
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Selective cleavage under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents
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Compatibility with a wide range of reaction conditions used in organic synthesis
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Formation of volatile byproducts (isobutene and carbon dioxide) during deprotection, facilitating purification
The methoxypropan-2-yl group attached to the nitrogen provides additional functionality that can be exploited in subsequent synthetic steps, offering versatility beyond simple amine protection.
Building Block in Complex Molecule Synthesis
tert-butyl N-(1-methoxypropan-2-yl)carbamate serves as a valuable building block in the synthesis of complex molecules, particularly those with biological relevance. The compound's unique combination of functional groups allows for selective modifications and elaborations to construct more complex structures.
Structural Comparisons with Related Compounds
tert-butyl N-(1-methoxypropan-2-yl)carbamate belongs to a family of structurally related carbamate compounds, each with distinct properties and applications. Comparing these compounds provides valuable insights into structure-activity relationships and helps identify the unique features that contribute to the specific properties of tert-butyl N-(1-methoxypropan-2-yl)carbamate.
Several structurally related compounds warrant comparison:
The key structural features that distinguish tert-butyl N-(1-methoxypropan-2-yl)carbamate include:
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The methoxy group, which provides specific electronic effects and hydrogen-bonding capabilities
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The chiral center at the propan-2-yl position, which introduces stereochemical considerations
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The combination of lipophilic (tert-butyl and methyl) and hydrophilic (methoxy and carbamate) components, creating a balanced profile that may influence biological distribution
These structural characteristics contribute to the compound's unique reactivity profile, solubility characteristics, and potential biological interactions, making it suitable for specific applications in organic synthesis and biological research.
Analytical Methodologies
The characterization and quality control of tert-butyl N-(1-methoxypropan-2-yl)carbamate require appropriate analytical methodologies that can provide information about its identity, purity, and structural features. Several analytical techniques are particularly valuable for this purpose.
Chromatographic Methods
Chromatographic techniques offer powerful tools for the analysis of tert-butyl N-(1-methoxypropan-2-yl)carbamate, enabling both qualitative identification and quantitative determination:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is particularly suitable for carbamates. Typical conditions might include:
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C18 reverse-phase column
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Mobile phase consisting of acetonitrile/water mixtures
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UV detection at 210-220 nm, where the carbamate functionality absorbs
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Gas Chromatography (GC): For more volatile derivatives or degradation products, GC with appropriate detectors (FID or MS) can provide valuable information. Derivatization may be necessary to enhance volatility.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment, typically using silica gel plates and appropriate solvent systems such as hexane/ethyl acetate mixtures.
Spectroscopic Analysis
Spectroscopic techniques provide essential structural information about tert-butyl N-(1-methoxypropan-2-yl)carbamate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Key signals to monitor include:
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¹H NMR: tert-butyl singlet (δ ~1.4 ppm), methoxy singlet (δ ~3.3 ppm), and NH signal (δ ~4.5-5.5 ppm)
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¹³C NMR: carbonyl carbon (δ ~155 ppm), tert-butyl quaternary carbon (δ ~79 ppm), and methoxy carbon (δ ~58 ppm)
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Infrared (IR) Spectroscopy: Provides information about functional groups, with key bands including:
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Carbamate C=O stretching (~1680-1700 cm⁻¹)
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N-H stretching (~3300-3400 cm⁻¹)
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C-O stretching of the methoxy group (~1050-1150 cm⁻¹)
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that can aid structural elucidation. Characteristic fragmentations include:
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Loss of the tert-butyl group (M-57)
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Cleavage at the carbamate bond
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Fragments related to the methoxypropan-2-yl moiety
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These analytical methodologies provide complementary information that, when combined, allows for comprehensive characterization of tert-butyl N-(1-methoxypropan-2-yl)carbamate and assessment of its purity and structural integrity.
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